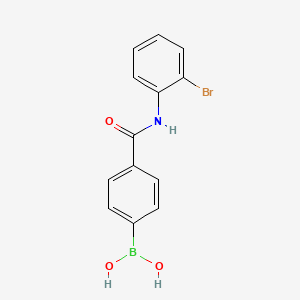

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[4-[(2-bromophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKKVGHDIYNFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657084 | |

| Record name | {4-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-01-4 | |

| Record name | B-[4-[[(2-Bromophenyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary target of the compound (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.

Mode of Action

The compound this compound interacts with its targets through a process known as transmetalation. In this process, formally nucleophilic organic groups are transferred from boron to palladium. This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent.

Biochemical Pathways

The compound this compound affects the Suzuki–Miyaura cross-coupling reaction pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Pharmacokinetics

It is known that the compound is susceptible to hydrolysis, especially at physiological ph. This could potentially impact its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction. This leads to the creation of new organic compounds.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of its hydrolysis reaction is considerably accelerated at physiological pH, which could influence its efficacy and stability.

Análisis Bioquímico

Biochemical Properties

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteases and other enzymes. This compound interacts with various biomolecules, including enzymes and proteins, through its boronic acid moiety, which can form reversible covalent bonds with active site serine residues in enzymes. This interaction is crucial for its inhibitory activity against serine proteases, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of specific proteases, leading to alterations in signaling pathways that rely on protease activity. Additionally, the compound’s impact on gene expression can result in changes in cellular behavior and metabolic processes, highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group in the compound forms reversible covalent bonds with the active site serine residues of enzymes, leading to enzyme inhibition. This mechanism is particularly effective against serine proteases, where the compound acts as a competitive inhibitor. The binding of this compound to the enzyme’s active site prevents substrate access, thereby inhibiting enzyme activity and altering downstream biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a melting point of 233-235°C and a predicted density of 1.59±0.1 g/cm³. Prolonged exposure to certain conditions may lead to degradation, affecting its efficacy and biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s boronic acid group plays a crucial role in its metabolic interactions, influencing metabolic flux and metabolite levels. Understanding these pathways is vital for elucidating the compound’s pharmacokinetics and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.

Actividad Biológica

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is a member of the arylboronic acid family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules. The presence of the bromine atom and the carbamoyl group enhances its solubility and binding interactions with proteins, potentially influencing its biological activity.

- Enzyme Inhibition : Boronic acids are recognized for their ability to inhibit enzymes by binding to their active sites. This property is crucial in drug design, particularly for targeting proteases and other enzymes involved in disease pathways.

- Protein Interactions : The compound can interact with various proteins, affecting their structure and function. Understanding these interactions is vital for elucidating its therapeutic potential.

- Suzuki-Miyaura Coupling : As a boronic acid derivative, it can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds in organic synthesis. This reaction is significant for developing complex organic molecules with potential biological applications.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Case Studies and Research Findings

- Inhibition Studies : A study on related boronic acids found that they effectively inhibited certain proteases linked to cancer progression. These findings suggest that this compound could have similar effects, warranting further investigation .

- Binding Affinity : Interaction studies have shown that boronic acids can bind effectively to proteins involved in metabolic processes, indicating potential applications in treating metabolic disorders such as diabetes .

- Clinical Applications : Research has explored the use of boronic acids in drug formulations aimed at treating obesity and metabolic syndrome. For instance, compounds targeting the 5-HT2c receptor have shown effectiveness in weight management, hinting at possible applications for this compound in similar therapeutic areas .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound belongs to the class of arylboronic acids, characterized by the presence of a boronic acid group and an aromatic moiety. The inclusion of a bromine atom in the 2-position of the phenyl ring introduces a site for potential chemical modifications, which can enhance its reactivity and binding properties in biological systems. Additionally, the carbamoyl group can influence solubility and molecular interactions, making it a versatile building block in chemical synthesis.

Enzyme Inhibition

Boronic acids are known for their ability to inhibit various enzymes, particularly serine proteases and proteasomes. The specific structure of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid may enhance its binding affinity to these targets, potentially leading to the development of novel therapeutic agents. For instance, studies have indicated that compounds with similar structures exhibit significant inhibitory activity against certain cancer-related enzymes .

Binding Studies

Interaction studies involving this compound focus on its binding affinity with proteins and other biomolecules. Such studies are crucial for understanding its potential as a therapeutic agent. The presence of the 2-bromophenyl moiety may contribute to increased biological activity through enhanced interactions with target proteins.

Suzuki-Miyaura Coupling Reactions

One of the primary applications of this compound is as a reagent in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between boronic acids and various organic halides or triflates, facilitating the synthesis of complex organic molecules. Researchers have utilized this compound to create new chemical entities with desired properties, demonstrating its utility as a building block in organic synthesis.

Catalytic Applications

The compound has been investigated for its catalytic properties in organic synthesis. Boronic acids often serve as catalysts in various reactions, including cross-coupling and oxidation processes. The unique structural features of this compound may enhance its effectiveness as a catalyst, contributing to more efficient synthetic pathways.

Functional Materials Development

Due to its ability to participate in self-assembly processes and interact with specific surfaces, this compound can be used in the development of new functional materials. Arylboronic acids have been explored as ligands for constructing advanced materials with tailored properties, which could have applications in electronics and nanotechnology .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, enabling carbon-carbon bond formation. The bromine atom at the ortho position and the boronic acid group facilitate dual reactivity in cross-coupling processes.

Key Reaction Data:

Mechanistic Insight :

-

The boronic acid reacts with aryl halides under basic conditions, forming biaryl structures via transmetallation.

-

Steric hindrance from the ortho-bromine may reduce coupling efficiency compared to para-substituted analogs .

Biological Interaction Studies

The boronic acid moiety enables dynamic covalent interactions with biomolecules, particularly glycoproteins and enzymes.

Key Findings:

-

Glycoprotein Binding : Forms reversible boronate esters with cis-diols in glycoproteins under physiological pH, as demonstrated in surface plasmon resonance (SPR) studies .

-

Receptor Antagonism : Structural analogs (e.g., SX-517) show noncompetitive inhibition of chemokine receptors (CXCR1/2) via boronic acid-mediated interactions .

Derivatization and Functionalization

The carbamoyl group allows further modifications:

Amide Bond Formation

-

Reacts with amines under carbodiimide coupling (e.g., EDC/HOBt) to generate secondary amides.

-

Example: Conjugation with morpholine derivatives enhances solubility for pharmaceutical applications .

Comparative Reactivity with Structural Analogs

| Compound | Key Difference | Reactivity Trend |

|---|---|---|

| (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid | Bromine at para position | Higher coupling efficiency |

| (4-(Morpholine-4-carbonyl)phenyl)boronic acid | Morpholine substituent | Enhanced solubility |

Note : The ortho-bromine in the target compound introduces steric constraints, reducing reaction rates compared to para-substituted analogs .

Stability and Handling Considerations

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Insights :

Physicochemical Properties

Solubility, logP, and topological polar surface area (TPSA) are critical for applications in drug design or materials science.

Insights :

Reactivity and Diastereoselectivity

Reactivity in Suzuki coupling and stereochemical outcomes vary with substituents.

Insights :

- Higher temperatures (85°C) in naphthalene-based analogs reduce diastereoselectivity due to rotational freedom .

- Electron-withdrawing groups (e.g., bromine) may enhance oxidative coupling efficiency, as seen in methylthio derivatives under electric potentials .

Enzyme Inhibition:

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .

- (4-((4-Formylphenyl)carbamoyl)phenyl)boronic acid derivatives show activity as autotaxin inhibitors, with yields up to 72% .

Pharmaceutical Intermediates:

Insights :

- The 2-bromophenyl group in the target compound could enhance binding to hydrophobic enzyme pockets, similar to methoxyethyl or methylphenyl analogs.

Métodos De Preparación

Formation of the Amide Bond

- Starting materials: 2-bromophenylamine (2-bromoaniline) and 4-carboxyphenylboronic acid or its activated derivative (e.g., acid chloride).

- Reaction: The amide bond is formed by coupling the amine with the carboxylic acid derivative.

- Conditions: Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or acid chlorides in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

- Notes: Protection of the boronic acid group may be necessary (e.g., as pinacol ester) to prevent side reactions during amide formation.

Installation or Preservation of the Boronic Acid Functionality

- If starting from a boronic acid derivative, conditions must preserve the boronic acid.

- Alternatively, the boronic acid group can be introduced via Suzuki–Miyaura cross-coupling after amide formation.

Detailed Preparation Method via Suzuki–Miyaura Cross-Coupling

A well-documented approach involves:

Synthesis of the Amide Intermediate

- React 4-bromophenylcarboxylic acid chloride with 2-bromoaniline in the presence of triethylamine at room temperature, yielding N-(2-bromophenyl)-4-bromobenzamide.

- This intermediate contains a bromide on the phenyl ring, suitable for cross-coupling.

Suzuki–Miyaura Cross-Coupling to Introduce Boronic Acid

- The bromide on the phenyl ring is converted to a boronic acid group by coupling with bis(pinacolato)diboron under palladium catalysis.

- Typical conditions include:

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4,

- Base: potassium acetate or potassium phosphate,

- Solvent: dioxane or DMF,

- Temperature: 80–100 °C,

- Reaction time: several hours under inert atmosphere.

- After coupling, the pinacol ester is hydrolyzed to the free boronic acid.

Purification and Characterization

- Purification by column chromatography using silica gel with solvents such as ethyl acetate/hexane.

- Characterization by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Alternative Methods and Notes

- Direct borylation of aryl bromides using iridium catalysts (e.g., Ir-catalyzed C–H borylation) can be considered but may be less selective for this substrate.

- Protecting groups for the boronic acid (e.g., pinacol esters) are often used during multi-step synthesis to improve stability and yield.

- The amide bond formation step is generally high-yielding (above 90%) under mild conditions.

- Electron-withdrawing substituents on the phenyl ring can affect yields and reaction times in cross-coupling.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide formation | 2-bromoaniline + 4-bromobenzoyl chloride, Et3N, DCM, RT | 90–95 | High yield, mild conditions |

| Suzuki–Miyaura coupling | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, dioxane, 90 °C, 6 h | 70–85 | Efficient borylation of aryl bromide |

| Pinacol ester hydrolysis | Acidic or basic aqueous workup | 80–90 | Converts ester to free boronic acid |

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for synthesizing (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid, and what reaction conditions are critical for optimizing yield? A: The synthesis typically involves coupling a bromophenylamine derivative with a boronic acid-containing precursor. Key steps include:

- Amide bond formation : Reacting 2-bromoaniline with a carbamoyl precursor (e.g., 4-carboxybenzaldehyde derivatives) using coupling agents like DMT-MM or NaBH3CN under inert atmospheres (N₂) .

- Boronic acid introduction : Post-coupling, the boronic acid group is introduced or retained via controlled reaction conditions, such as avoiding protic solvents that promote boroxane formation .

- Purification : Preparative HPLC or silica-free methods (e.g., recrystallization) are critical due to boronic acids' affinity for silica gel .

Yields (~67% in analogous syntheses) depend on stoichiometric ratios, reaction time (24–72 hours), and temperature control (room temperature to 60°C) .

Advanced Synthesis

Q: How can researchers mitigate challenges in purifying this compound, particularly boroxin formation and silica gel binding? A:

- Boroxin prevention : Use anhydrous solvents (e.g., DMSO, acetonitrile) and avoid elevated temperatures during solvent evaporation. Adding stabilizing agents like diols can suppress boroxane cyclization .

- Silica-free purification : Employ reverse-phase HPLC with acetonitrile/water gradients or ion-exchange chromatography to bypass silica gel interactions .

- Low-temperature storage : Store intermediates at 0–6°C to stabilize the boronic acid moiety and reduce decomposition .

Basic Characterization

Q: Which spectroscopic techniques are most effective for confirming the structure of this compound, and how should data be interpreted? A:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.70–8.25 ppm for bromophenyl and boronic acid groups) and carbamoyl carbonyls (δ ~166 ppm) . The boronic acid -B(OH)₂ group is often NMR-silent but inferred from missing protons .

- Mass spectrometry (MS) : Look for [M+H]⁺ peaks matching theoretical molecular weights (e.g., m/z 319.94 for C₁₃H₁₁BBrNO₃) .

- Infrared (IR) spectroscopy : Confirm amide (1650–1680 cm⁻¹) and boronic acid (1320–1400 cm⁻¹) stretches .

Advanced Characterization

Q: How can researchers resolve spectral ambiguities, such as overlapping peaks or missing -B(OH)₂ signals, in characterizing this compound? A:

- Deuterium exchange : Treat the compound with D₂O to observe exchangeable -B(OH)₂ protons in ¹H NMR .

- 2D NMR (COSY, HSQC) : Resolve aromatic proton coupling patterns and assign carbons unambiguously .

- X-ray crystallography : For crystalline derivatives, determine precise bond angles and confirm boronic acid geometry .

Biochemical Applications

Q: How does the boronic acid moiety enhance the compound's utility in biochemical studies, such as enzyme inhibition or sensor development? A:

- Enzyme inhibition : The boronic acid group binds reversibly to serine hydrolases (e.g., autotaxin) via tetrahedral transition-state mimicry, making it a potent inhibitor .

- Sensor design : Functionalize surfaces (e.g., microfluidic chips) via carbodiimide coupling to exploit boronic acid-diol interactions for glycoprotein detection .

- Cellular uptake : The carbamoyl linkage improves solubility and membrane permeability, facilitating intracellular targeting .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported yields or spectral data for this compound across studies? A:

- Reaction replication : Standardize solvent purity, catalyst batches, and inert atmosphere conditions to minimize variability .

- Analytical cross-validation : Use orthogonal techniques (e.g., LC-MS alongside NMR) to confirm structural integrity .

- Batch comparison : Test multiple synthetic batches to distinguish systematic errors (e.g., impure starting materials) from stochastic variability .

Advanced Applications

Q: What methodologies enable the integration of this compound into supramolecular systems or drug delivery platforms? A:

- Self-assembly : Exploit boronic acid-diol dynamic covalent bonding to construct pH-responsive hydrogels or nanoparticles .

- Targeted drug delivery : Conjugate the compound to antibodies or aptamers via carbamoyl linkages for site-specific delivery .

- Surface plasmon resonance (SPR) : Immobilize on dextran-coated chips to study real-time glycoprotein interactions .

Stability and Storage

Q: What are the optimal storage conditions to prevent degradation of this boronic acid derivative? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.